6-Chloro-4-methoxy-7-azaindole
Overview
Description
6-Chloro-4-methoxy-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles Azaindoles are structurally similar to indoles but contain a nitrogen atom in the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxy-7-azaindole typically involves the following steps:
N-oxide-7-azaindole Preparation: This is achieved by employing 7-azaindole as a raw material and hydrogen peroxide as an oxidizing agent.
4-Halogenated-7-azaindole Synthesis: Acetonitrile and phosphorus oxyhalides (POX3) are added, and diisopropyl ethyl amine is used as a catalyst.
4-Methoxy-7-azaindole Formation: The synthesized 4-halogenated-7-azaindole reacts with alkoxide to form 4-methoxy-7-azaindole.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methoxy-7-azaindole can undergo various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and alkoxides.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the azaindole ring.
Common Reagents and Conditions
Halogenating Agents: Used for introducing halogen atoms into the compound.
Alkoxides: Used for methoxylation reactions.
Oxidizing Agents: Such as hydrogen peroxide for N-oxide formation.
Major Products Formed
The major products formed from these reactions include various substituted azaindoles, which can be further functionalized for specific applications .
Scientific Research Applications
6-Chloro-4-methoxy-7-azaindole has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of protein kinases, which are targets for cancer therapy.
Biological Research: The compound is studied for its potential to inhibit specific enzymes and proteins involved in disease pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methoxy-7-azaindole involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting signal transduction pathways involved in cell growth, metabolism, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-azaindole
- 6-Methoxy-7-azaindole
- 3-Chloro-7-azaindole
Uniqueness
6-Chloro-4-methoxy-7-azaindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted drug design and synthesis .
Properties
IUPAC Name |
6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-4-7(9)11-8-5(6)2-3-10-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJRUUNVGPTIBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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